1,1'-Sulfonyldiimidazole
Overview
Description
1,1'-Sulfonyldiimidazole is a chemical compound that serves as a key intermediate in the synthesis of various sulfone derivatives with potential applications in medicinal chemistry and agriculture. The compound is characterized by the presence of a sulfonyl group (-SO2-) linking two imidazole rings. This bifunctional nature of 1,1'-Sulfonyldiimidazole allows it to participate in a variety of chemical reactions, leading to the formation of diverse sulfonamide structures with biological activity.
Synthesis Analysis
The synthesis of sulfone derivatives often involves the use of 1,1'-Sulfonyldiimidazole as a precursor. For instance, the preparation of unsymmetrical sulfonylureas from N,N'-sulfuryldiimidazoles has been reported, where the imidazole group is activated by alkylation, followed by nucleophilic displacement with amines or anilines to afford the desired sulfonylurea . Additionally, sulfonated polybenzimidazoles with controlled degrees of sulfonation have been synthesized from 1,1'-Sulfonyldiimidazole-related compounds, demonstrating the versatility of this moiety in polymer chemistry .
Molecular Structure Analysis
The molecular structure of 1,1'-Sulfonyldiimidazole-based compounds is crucial for their biological activity. The presence of the sulfonyl group and the imidazole rings provides a platform for further functionalization. For example, sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles have been synthesized, and their structures were confirmed by spectroscopic data and elemental analyses . The molecular properties of these compounds, such as electronic, steric, and hydrophobic characteristics, have been studied to understand their structure-activity relationships.
Chemical Reactions Analysis
1,1'-Sulfonyldiimidazole is involved in various chemical reactions leading to the formation of biologically active compounds. It reacts with secondary amines to afford o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles . Moreover, it has been used in the Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles to synthesize 5-sulfonamidoimidazoles . These reactions highlight the reactivity of the sulfonyl and imidazole groups in forming new bonds and rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1'-Sulfonyldiimidazole derivatives are influenced by their molecular structure. Sulfonated polybenzimidazoles derived from related compounds exhibit excellent thermal stability and dynamic mechanical properties, making them suitable for high-temperature applications such as proton exchange membranes in fuel cells . The antibacterial and antifungal activities of sulfone derivatives containing 1,3,4-oxadiazole moieties have been attributed to their ability to inhibit the growth of various plant pathogenic fungi and bacteria . These properties are essential for the development of new agrochemicals and pharmaceuticals.
Safety And Hazards
properties
IUPAC Name |
1-imidazol-1-ylsulfonylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c11-13(12,9-3-1-7-5-9)10-4-2-8-6-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKNPIVTWNMMMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)S(=O)(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222152 | |
Record name | 1,1'-Sulphonylbis-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Sulfonyldiimidazole | |
CAS RN |
7189-69-7 | |
Record name | 1,1′-Sulfonyldiimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7189-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Sulphonylbis-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007189697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Sulphonylbis-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-sulphonylbis-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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